molecular formula C13H17NO4 B2856442 2-Methoxy-6-pivalamidobenzoic acid CAS No. 94596-97-1

2-Methoxy-6-pivalamidobenzoic acid

Cat. No.: B2856442
CAS No.: 94596-97-1
M. Wt: 251.282
InChI Key: IZAPLQNXKLDGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-pivalamidobenzoic acid is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is characterized by the presence of a methoxy group at the 2-position and a pivalamido group at the 6-position on a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-pivalamidobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group at the 6-position. This is followed by reduction of the nitro group to an amine, which is then acylated with pivaloyl chloride to form the pivalamido group . The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-pivalamidobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-Hydroxy-6-pivalamidobenzoic acid.

    Reduction: 2-Methoxy-6-pivalamidobenzyl alcohol.

    Substitution: 2-Substituted-6-pivalamidobenzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-pivalamidobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-pivalamidobenzoic acid involves its interaction with specific molecular targets. The methoxy and pivalamido groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-pivalamidobenzoic acid is unique due to the combination of the methoxy and pivalamido groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-8-6-5-7-9(18-4)10(8)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAPLQNXKLDGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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